molecular formula C5H12N2O B1275059 N-(2-aminoethyl)propanamide CAS No. 925-58-6

N-(2-aminoethyl)propanamide

Cat. No. B1275059
CAS RN: 925-58-6
M. Wt: 116.16 g/mol
InChI Key: SUYTZMWLZYCZEF-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)propanamide is a chemical compound that is part of a broader class of organic compounds known as propanamides. These compounds are characterized by the presence of an amide group attached to a three-carbon alkyl chain. The specific structure of N-(2-aminoethyl)propanamide includes an aminoethyl group, which suggests potential reactivity and functionality that could be exploited in various chemical applications.

Synthesis Analysis

The synthesis of related propanamide compounds often involves the use of amine exchange reactions or the reaction of appropriate amines with acyl chlorides. For instance, the synthesis of N-Benzyl-3-[(chlorophenyl)amino]propanamides was achieved through an uncatalyzed amine exchange reaction with benzylamine . Similarly, bi-heterocyclic propanamides were synthesized by reacting an electrophile with a thiol in the presence of a base . These methods indicate that the synthesis of N-(2-aminoethyl)propanamide could potentially be carried out through analogous reactions using 2-aminoethylamine as a starting material.

Molecular Structure Analysis

The molecular structure of propanamide derivatives can be determined using spectroscopic techniques such as NMR, FT-IR, and mass spectrometry, as well as single-crystal X-ray diffraction . For example, the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was elucidated using these methods, revealing its monoclinic crystal system and specific space group . These techniques could similarly be applied to determine the molecular structure of N-(2-aminoethyl)propanamide.

Chemical Reactions Analysis

Propanamide derivatives can participate in various chemical reactions due to the presence of the amide functional group and other substituents. The fluorescent ATRP initiator synthesized in one study indicates that propanamide derivatives can be used in polymerization reactions . Additionally, the synthesis of isoxazole derivatives as muscle relaxants involved the preparation of N-substituted propanamide derivatives, showcasing their versatility in medicinal chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of propanamide derivatives can be characterized using techniques such as UV-Vis, IR, NMR, and XRD. For instance, N-(2-chlorophenyl)-(1-propanamide) was characterized by these methods, and its nonlinear optical properties were identified . These properties are crucial for applications in electro-optic and nonlinear optical materials. The propanamide derivatives also exhibit biological activities, such as anticonvulsant and muscle relaxant effects , which are important for pharmaceutical applications.

Scientific Research Applications

Synthesis and Chemical Characterization

  • N-(2-aminoethyl)propanamide has been used in the synthesis of various compounds such as N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine, contributing to the field of organic chemistry and pharmaceutical sciences (Shishkin et al., 2012).
  • Its structural and spectroscopic characteristics have been extensively studied through techniques like infrared spectroscopy and X-ray crystallography, aiding in the understanding of its molecular properties (Zareva, 2006).

Pharmaceutical and Medicinal Applications

  • Research has explored its derivatives for potential anticonvulsant properties, indicating its relevance in the development of new therapeutic agents (Idris et al., 2011).
  • It is also investigated in the synthesis of nonlinear optical materials, showcasing its utility in optical and electronic applications (Prabhu & Rao, 2000).

Biological and Environmental Impact

  • N-(2-aminoethyl)propanamide derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating its potential use in combating bacterial and fungal infections (Evren et al., 2020).
  • The compound has been a subject of environmental studies, such as its movement and retention in wetland systems, which is crucial for understanding its ecological impact and safety (Perera et al., 1999).

Analytical and Detection Methods

  • Advanced techniques like electrospray ionization mass spectrometry have been used for the detection of N-(2-aminoethyl)propanamide in pharmaceuticals, highlighting its importance in quality control and drug analysis (Khan et al., 2015).

Novel Applications in Chemistry

  • The compound's derivatives have been synthesized and characterized for potential use as fluorescent ATRP (Atom Transfer Radical Polymerization) initiators, indicating its versatility in polymer chemistry (Kulai & Mallet-Ladeira, 2016).

properties

IUPAC Name

N-(2-aminoethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-2-5(8)7-4-3-6/h2-4,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYTZMWLZYCZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404169
Record name N-(2-aminoethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)propanamide

CAS RN

925-58-6
Record name N-(2-aminoethyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Aminoethyl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
L Tao, CG Sun, ML Fan, Q Liu… - Recent Progress in …, 2007 - scholars.cityu.edu.hk
Lanthanum oxide nanotubes were synthesized via a surpramolecular assembly route, employing a dendritic surfactant, 3, 3′, 3 ″, 3‴-(ethane-1, 2-diylbis (azanetriyl)) tetrakis (N-(2-…
Number of citations: 3 scholars.cityu.edu.hk
N Gao, J Dong, H Zhang, X Zhou, G Zhang… - Journal of colloid and …, 2006 - Elsevier
A multi-dentate amphiphilic compound, 3,3′-(dodecylazanediyl)-bis-[N-(2-aminoethyl)propanamide] (12C–2NH 2 ) has been synthesized. The molecular structure was characterized …
Number of citations: 11 www.sciencedirect.com
D Sun, Z Sun, H Jiang, AM Vaidya, R Xin… - Bioconjugate …, 2018 - ACS Publications
CRISPR/Cas9 system is a promising approach for gene editing in gene therapy. Effective gene editing requires safe and efficient delivery of CRISPR/Cas9 system in target cells. …
Number of citations: 32 pubs.acs.org
N Gao, J Dong, G Zhang, X Zhou, J Eastoe… - Journal of colloid and …, 2007 - Elsevier
Novel multi-dentate surfactants, based on alkyl amines of varying hydrophobicity were synthesized, and molecular structures were characterized by IR, UV–vis, NMR and FAB-MS. The …
Number of citations: 13 www.sciencedirect.com
C Brieke, T Maier, M Schröter, MJ Cryle - MedChemComm, 2016 - pubs.rsc.org
The glycopeptide antibiotics are important clinical antibiotics that are currently employed against serious Gram-positive bacterial infections. Their chemical complexity means that their …
Number of citations: 2 pubs.rsc.org
K Suzuki, M Kumagai, M Utsunomiya, N Sakai… - Tetrahedron, 2015 - Elsevier
A novel fluorous polystyrene (FPS) MR-resin was applied to a fluorous solid-phase (FSP) reaction. The MR-FPS resin actually was developed previously and possessed excellent …
Number of citations: 1 www.sciencedirect.com
X Ren, S Xu, X Gu, B Tan, J Hao, L Feng, W Ren… - Journal of Colloid and …, 2021 - Elsevier
Hyperbranched molecules are a kind of promising materials due to their unique structures. In this work, two hyperbranched molecules (GON and GOH) are used as effective inhibitors …
Number of citations: 29 www.sciencedirect.com
M Dervisevic, E Dervisevic, M Senel, E Cevik… - Enzyme and Microbial …, 2017 - Elsevier
Herein, an electrochemical urea sensing bio-electrode is reported that has been constructed by firstly electropolymerizing 4-(2,5-Di(thiophen-2-yl)-1H-pyrrol-1-yl)aniline monomer (SNS-…
Number of citations: 32 www.sciencedirect.com
Y Ji, L Fan, S Qu, X Han - Journal of Materials Chemistry B, 2022 - pubs.rsc.org
The CRISPR system has attracted significant attention due to its great potential in tumor therapy. Developing effective, precise and safe delivery vectors is a prerequisite for CRISPR …
Number of citations: 3 pubs.rsc.org
Y Lyu, C Yang, X Lyu, K Pu - Small, 2021 - Wiley Online Library
Among programmable nuclease‐based genome editing tools, the clustered regularly interspaced short palindromic repeats (CRISPR) system with accuracy and the convenient …
Number of citations: 11 onlinelibrary.wiley.com

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